Product packaging for (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene(Cat. No.:CAS No. 23986-74-5)

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

Cat. No.: B057833
CAS No.: 23986-74-5
M. Wt: 204.35 g/mol
InChI Key: GAIBLDCXCZKKJE-AVTIRSPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Germacrene D is a volatile sesquiterpene hydrocarbon of significant interest in chemical ecology, plant physiology, and natural product research. It serves as a crucial secondary metabolite in many plants, functioning as a semiochemical in plant-insect interactions. Its primary research value lies in its role as a pheromone or kairomone, influencing insect behavior such as attraction or repulsion, which is pivotal for studies in integrated pest management strategies. Furthermore, Germacrene D is a key biosynthetic precursor to more complex sesquiterpenes; its cyclization can lead to various cadinane and muurolane skeletons, making it an essential compound for investigating terpenoid biosynthesis pathways in plants and microorganisms. Researchers utilize Germacrene D in analytical applications as a high-purity standard for GC-MS, HPLC, and NMR analysis to identify and quantify this compound in complex biological matrices like essential oils. Studies also explore its potential biological activities, including antimicrobial and phytotoxic effects. Supplied as a characterized reference material, our Germacrene D enables rigorous, reproducible scientific inquiry into the diverse functions of this versatile natural product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B057833 (1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene CAS No. 23986-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23986-74-5

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,8S)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+/t15-/m0/s1

InChI Key

GAIBLDCXCZKKJE-AVTIRSPBSA-N

Isomeric SMILES

C/C/1=C\CCC(=C)C=C[C@@H](CC1)C(C)C

Canonical SMILES

CC1=CCCC(=C)C=CC(CC1)C(C)C

Pictograms

Irritant; Health Hazard

Synonyms

[S-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene; _x000B_(-)-Germacra-1(10),4(15),5-triene;  (-)-Germacrene D;  Germacrene D; _x000B_[s-(E,E)]-1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecyldidiene; 

Origin of Product

United States

Biosynthesis of Germacrene D

Precursor Elucidation and Upstream Metabolic Flux

The biosynthesis of all sesquiterpenes, including Germacrene D, originates from a universal C15 precursor, the formation of which is dependent on the flux of metabolites through upstream pathways.

Farnesyl Diphosphate (B83284) (FPP) as the Universal Sesquiterpene Precursor

Farnesyl diphosphate (FPP) is the universal precursor for the synthesis of a vast array of sesquiterpenes, including Germacrene D. researchgate.netnih.govbeilstein-journals.org This acyclic isoprenoid is synthesized through the sequential condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of its isomer, dimethylallyl diphosphate (DMAPP). nih.gov This fundamental reaction is catalyzed by FPP synthase (FPPS). nih.gov The resulting C15 molecule, FPP, then serves as the direct substrate for a variety of sesquiterpene synthases, each of which catalyzes a unique cyclization cascade to produce a specific sesquiterpene skeleton. beilstein-journals.org In the case of Germacrene D, the dedicated enzyme Germacrene D synthase (GDS) utilizes FPP to orchestrate the formation of the characteristic ten-membered ring structure of germacranes. acs.orgresearchgate.net

Contribution of the Mevalonate (B85504) (MVA) Pathway to FPP Supply

In the cytoplasm of plant cells, the primary route for the production of IPP and DMAPP, and subsequently FPP for sesquiterpene synthesis, is the mevalonate (MVA) pathway. nih.govpnas.org This pathway commences with the conversion of acetyl-CoA into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA synthase (HMGS). researchgate.net The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase (HMGR) is a critical rate-limiting step in the MVA pathway. nih.gov Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP, which can then be isomerized to DMAPP. researchgate.net

Metabolic engineering studies have demonstrated that enhancing the flux through the MVA pathway can significantly increase the production of FPP-derived sesquiterpenes. For instance, overexpression of key MVA pathway enzymes such as tHMG1 (a truncated form of HMGR), ERG10 (acetoacetyl-CoA thiolase), ERG13 (HMG-CoA synthase), ERG12 (mevalonate kinase), ERG8 (phosphomevalonate kinase), ERG19 (mevalonate diphosphate decarboxylase), and IDI1 (IPP isomerase) has been shown to boost the supply of FPP. Furthermore, down-regulating competing pathways, such as the sterol biosynthesis pathway by repressing the squalene (B77637) synthase gene (ERG9), can redirect FPP towards sesquiterpene production.

Germacrene D Synthase (GDS) Characterization

The final and definitive step in Germacrene D biosynthesis is catalyzed by Germacrene D synthase (GDS), a member of the terpene synthase (TPS) family of enzymes. The isolation, expression, and characterization of GDS have been crucial in understanding the specific mechanism of Germacrene D formation.

Gene Isolation and Molecular Cloning Strategies

The genes encoding Germacrene D synthase have been isolated from various plant species, often utilizing homology-based cloning techniques. uni-hamburg.de Given the conserved sequence motifs within the terpene synthase gene family, researchers have successfully used known sesquiterpene synthase sequences to design primers and screen cDNA libraries from plants known to produce Germacrene D, such as Solidago canadensis and Zingiber officinale (ginger). uni-hamburg.denih.gov For example, a cDNA clone encoding (+)-germacrene D synthase was isolated from ginger rhizomes. nih.gov This full-length cDNA contained a 1650-bp open reading frame. nih.gov In some instances, multiple isoforms of germacrene synthases have been identified within a single plant species, highlighting the complexity of terpene biosynthesis. researchgate.net

Heterologous Expression and Purification of Recombinant GDS Enzymes

To facilitate detailed biochemical studies, GDS genes are often heterologously expressed in microbial systems like Escherichia coli or the yeast Saccharomyces cerevisiae. researchgate.netuni-hamburg.denih.gov This approach allows for the production of large quantities of the enzyme, which can then be purified for in vitro characterization. The expression of plant terpene synthases in E. coli can sometimes be challenging due to factors like the presence of plastidial transit peptides in the native plant enzyme or differences in codon usage. uni-hamburg.de However, these issues can often be overcome by expressing a truncated version of the gene lacking the transit peptide and by co-expressing the necessary tRNAs in the E. coli host. uni-hamburg.de

Purification of the recombinant GDS is typically achieved using affinity chromatography, often by engineering a tag, such as a hexa-histidine tag, onto the enzyme. rsc.orgresearchgate.net This allows for efficient separation of the enzyme from the host cell proteins. The purified recombinant enzyme can then be used for kinetic studies and product identification. For instance, a recombinant (+)-Germacrene D synthase from ginger expressed in E. coli was purified and shown to be a 63.8 kDa protein. nih.gov

Enzyme Kinetics and Catalytic Parameters of GDS

Kinetic analysis of purified recombinant GDS has provided valuable insights into its catalytic efficiency and substrate specificity. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters determined in these studies. For the (+)-Germacrene D synthase from Zingiber officinale, the Km value for FPP was determined to be 0.88 µM, and the kcat was 3.34 x 10⁻³ s⁻¹. nih.gov Another study on GDS from Solidago canadensis reported a Km of 9.28 µM for the heterologously expressed enzyme. uni-hamburg.de

These studies have also revealed that GDS activity is dependent on the presence of a divalent metal cofactor, with Mg²⁺ and Mn²⁺ being the most effective. nih.govwikipedia.org The optimal pH for the recombinant enzyme from ginger was found to be around 7.5. nih.gov Interestingly, some GDS enzymes exhibit product promiscuity, producing not only Germacrene D but also other sesquiterpenes as minor byproducts. The ginger (+)-GDS, for example, produces (+)-germacrene D as the major product (50.2%) along with germacrene B (17.1%) and other minor products. nih.gov

Table 1: Kinetic Parameters of Germacrene D Synthase (GDS) from Different Sources

Enzyme Source Expression System Km (µM) kcat (s⁻¹) Major Product(s) Reference
Zingiber officinale E. coli 0.88 3.34 x 10⁻³ (+)-Germacrene D, Germacrene B nih.gov
Solidago canadensis E. coli 9.28 Not Reported (+)-Germacrene D uni-hamburg.de
Solidago canadensis (native) Plant 9.97 Not Reported (+)-Germacrene D uni-hamburg.de
Solidago canadensis (–)GDS E. coli 17.49 Not Reported (–)-Germacrene D uni-hamburg.de
Solidago canadensis (–)GDS (native) Plant 4.24 Not Reported (–)-Germacrene D uni-hamburg.de
Substrate Specificity and Catalytic Efficiency

Germacrene D synthase (GDS) exhibits a high degree of substrate specificity for farnesyl diphosphate (FPP). wikipedia.org The kinetic parameters of GDS have been characterized in various studies. For instance, a recombinant (+)-GDS from ginger (Zingiber officinale) showed a Michaelis-Menten constant (K_m) of 0.88 µM and a catalytic rate (k_cat) of 3.34 x 10⁻³ s⁻¹. nih.gov Another study on GDS from kiwifruit (Actinidia deliciosa), designated AdGDS1, reported a K_m value of 2.5 µM for FPP. nih.gov These values fall within the typical range for sesquiterpene synthases, which generally have K_m values between 0.5 and 15 µM. uni-hamburg.de The enzyme shows no activity with geranyl diphosphate (GPP), the precursor for monoterpenes, highlighting its specificity for the C15 FPP substrate. nih.gov

Table 1: Kinetic Parameters of Germacrene D Synthase (GDS) from Different Sources

Enzyme Source K_m (µM) for FPP k_cat (s⁻¹) Reference
Zingiber officinale 0.88 3.34 x 10⁻³ nih.gov
Actinidia deliciosa 2.5 Not Reported nih.gov
Optimal Reaction Conditions: pH and Divalent Cation Requirements

The catalytic activity of Germacrene D synthase is highly dependent on specific environmental conditions, particularly pH and the presence of divalent cations. The optimal pH for most characterized GDS enzymes is approximately 7.5. nih.govuni-hamburg.degoogle.com Enzyme activity significantly decreases at pH values deviating from this optimum. google.com

GDS requires a divalent cation as a cofactor for its activity. Magnesium (Mg²⁺) is typically the preferred cation. nih.govgoogle.com While other cations like Manganese (Mn²⁺), Nickel (Ni²⁺), and Cobalt (Co²⁺) can also support substantial activity, the enzyme is generally inactive in the presence of Copper (Cu²⁺) or Zinc (Zn²⁺). nih.gov Interestingly, while Mn²⁺ can act as a cofactor alone, it has been shown to inhibit the activity of Mg²⁺-dependent GDS. google.com The K_m of AdGDS1 from kiwifruit for Mg²⁺ was determined to be 0.25 mM. nih.gov

Table 2: Optimal Conditions for Germacrene D Synthase Activity

Parameter Optimal Value/Condition Reference
pH ~7.5 nih.govuni-hamburg.degoogle.com
Primary Divalent Cation Mg²⁺ nih.govgoogle.com
Inhibitory Cations Cu²⁺, Zn²⁺ nih.gov

Active Site Architecture and Conserved Catalytic Motifs (e.g., DDXXD, NSE/DTE, RXR)

Like other Class I terpene synthases, Germacrene D synthase contains highly conserved amino acid motifs that are critical for its function. The most prominent of these is the DDXXD motif (Asp-Asp-X-X-Asp), which is located in the C-terminal domain. This motif is crucial for the binding of the divalent metal ion cofactor (typically Mg²⁺), which in turn coordinates with the diphosphate group of the FPP substrate, facilitating its ionization. nih.gov

Another important conserved region is the NSE/DTE (Asn-Ser/Asp-Thr-Glu) consensus sequence. This motif is also involved in substrate binding and catalysis, contributing to the stabilization of the carbocation intermediates formed during the cyclization reaction.

The RXR motif (Arg-X-Arg) is another conserved sequence found in many terpene synthases. It is located near the N-terminus and is thought to play a role in the initial binding of the diphosphate moiety of the substrate.

Interestingly, a study on (+)-GDS from goldenrod (Solidago canadensis), designated Sc11, revealed a naturally occurring variation in the DDXXD motif, presenting as ³⁰³NDTYD. rothamsted.ac.uk Mutagenesis studies showed that converting this to the canonical DDTYD retained full enzyme activity. Conversely, mutating the standard aspartate in the corresponding position of the (-)-GDS (Sc19) to asparagine (D303N) resulted in a less efficient but still functional enzyme, suggesting that the first aspartate's role in binding the magnesium ion may not be as critical as previously believed. rothamsted.ac.uk

Stereochemical Specificity in Germacrene D Biosynthesis

The biosynthesis of Germacrene D can result in different stereoisomers, primarily the (+) and (-) enantiomers. This stereochemical outcome is dictated by the specific GDS enzyme involved.

Identification and Characterization of Enantiomer-Specific GDS Enzymes

Different plant species produce specific enantiomers of Germacrene D due to the presence of enantiomer-specific GDS enzymes. For example, most higher plants produce (-)-Germacrene D, while some lower plants like liverworts produce the (+)-enantiomer. researchgate.net

A notable exception is the goldenrod (Solidago canadensis), which produces both enantiomers. rothamsted.ac.uk Researchers have successfully isolated and characterized two distinct GDS cDNAs from this plant:

Sc11 , which encodes a (+)-Germacrene D synthase. rothamsted.ac.uk

Sc19 , which encodes a (-)-Germacrene D synthase. rothamsted.ac.uk

These two enzymes are closely related, sharing 85% amino acid identity, yet they produce enantiomerically pure products. rothamsted.ac.uk Similarly, the GDS isolated from kiwifruit (Actinidia deliciosa), AdGDS1, was found to exclusively synthesize the (+)-configuration of Germacrene D. nih.gov

Mechanistic Insights into Stereoselective Product Formation

The formation of either the (+) or (-) enantiomer of Germacrene D from the same farnesyl diphosphate precursor is a result of subtle differences in the active site architecture of the respective GDS enzymes. The cyclization of FPP proceeds through a series of carbocationic intermediates. The precise folding of the substrate within the enzyme's active site and the specific amino acid residues that stabilize the intermediates and guide the final deprotonation step determine the stereochemistry of the final product.

Molecular modeling and sequence comparisons suggest that very subtle changes in the active site are sufficient to alter the reaction pathway and lead to different enantiomers from the same enzyme-bound carbocation intermediate. rothamsted.ac.uk For example, analysis of the AdGDS1 from kiwifruit showed a mixture of amino acid residues that, in goldenrod GDS, were associated with both (+) and (-) enantiomeric determination, indicating that the precise determinants of stereospecificity are complex and may require further structural characterization. nih.gov

Downstream Biogenetic Transformations of Germacrene D

Germacrene D is a key intermediate in the biosynthesis of a vast number of other sesquiterpenoids, particularly those with cadinane (B1243036), muurolane, and amorphane skeletons. google.com These transformations are often initiated by protonation of one of the double bonds in the germacrene ring, followed by further cyclizations and rearrangements.

For example, acid-catalyzed rearrangements of Germacrene D can lead to the formation of:

δ-Cadinene rsc.org

γ-Muurolene google.com

γ-Cadinene google.com

α-Muurolene

α-Amorphene

Furthermore, Germacrene D can be hydroxylated to form compounds like Germacrene D-4-ol , which serves as a precursor to other oxygenated sesquiterpenoids. thegoodscentscompany.comnih.govnmppdb.com.ng These downstream products have their own distinct biological activities and contribute to the chemical diversity and ecological fitness of the plant.

Germacrene D as a Precursor for Cadinane-Type Sesquiterpenoids

Germacrene D is a well-established biosynthetic precursor to the cadinane class of sesquiterpenoids. perflavory.comthegoodscentscompany.com The transformation is primarily initiated through an acid-catalyzed cyclization reaction. perflavory.comthegoodscentscompany.com This process is of significant interest as essential oils rich in Germacrene D are frequently found to also contain cadinane and muurolane sesquiterpenoids. perflavory.comwikidata.org

The proposed mechanism involves the protonation of Germacrene D, which leads to the formation of a germacrenyl carbocation. perflavory.com This cation can then undergo a transannular cyclization, where a new carbon-carbon bond is formed across the ten-membered ring, yielding the characteristic bicyclic cadinane skeleton. thegoodscentscompany.com Specifically, the boat-chair-chair conformation of the germacrenyl carbocation is energetically favored to form the cadinenyl cation. perflavory.com Deprotonation of this cadinenyl carbocation intermediate can then lead to a variety of cadinene isomers, such as α-cadinene, δ-cadinene, and γ-cadinene. perflavory.com Computational studies have shown that δ-cadinene is often the most thermodynamically favored product of these acid-catalyzed cyclizations. perflavory.comthegoodscentscompany.com The co-occurrence of high concentrations of Germacrene D with δ-cadinene in many plant species supports this biosynthetic link. thegoodscentscompany.com

Acid-Catalyzed and Thermally Induced Cyclization Pathways to Other Sesquiterpenes

Beyond the cadinanes, the reactivity of Germacrene D extends to the formation of several other sesquiterpene skeletons through various rearrangement pathways, including acid-catalyzed, thermally induced, and photochemical reactions. thegoodscentscompany.comwikidata.org

Bourbonenes: The formation of β-bourbonene from Germacrene D can be achieved through a photochemical rearrangement. thegoodscentscompany.commycocentral.eu This process involves the irradiation of Germacrene D with UV light, which induces a [2+2] cycloaddition to form the tricyclic bourbonane skeleton. thegoodscentscompany.com While this photochemical conversion is effective in a laboratory setting, its occurrence in plant cells is considered less likely. thegoodscentscompany.com However, the bourbonane skeleton can also be formed via cationic cyclization pathways. thegoodscentscompany.comthegoodscentscompany.com

Muurolanes and Amorphenes: Similar to the formation of cadinanes, the acid-catalyzed cyclization of Germacrene D can also lead to muurolane and amorphene sesquiterpenes. perflavory.comthegoodscentscompany.com The specific product outcome is dependent on the conformation of the initial germacrenyl carbocation. perflavory.com While the cadinenyl cation pathway is often the most energetically favorable, alternative conformations can lead to the formation of muurolenyl and amorphenyl carbocations. perflavory.com

Deprotonation of the muurolenyl cation yields muurolene isomers such as α-muurolene and γ-muurolene. perflavory.com The relative abundance of these isomers can be influenced by the specific acidic conditions. perflavory.com The amorphenyl carbocation is generally higher in energy, which is consistent with the observation that amorphene-type sesquiterpenes, like α-amorphene and γ-amorphene, are typically found in smaller quantities in essential oils resulting from these rearrangements. perflavory.com

Thermally Induced Rearrangements: Germacrene D is also susceptible to thermally induced rearrangements, most notably the Cope rearrangement. perflavory.comwikidata.org This pericyclic reaction, often occurring at the elevated temperatures used in gas chromatography analysis, can convert the germacrane (B1241064) skeleton into an elemane-type structure. perflavory.com For instance, the thermal rearrangement of Germacrene D can lead to the formation of β-elemene. perflavory.com

Metabolic Engineering for Enhanced Germacrene D Production

Selection and Engineering of Heterologous Host Systems

The choice of a suitable microbial host is a critical first step in establishing a robust production platform. Both yeast and bacteria have been successfully engineered for this purpose, each offering distinct advantages.

Saccharomyces cerevisiae, a well-characterized and industrially relevant yeast, has emerged as a preferred host for high-titer Germacrene D production. nih.govresearchgate.net Its GRAS (Generally Regarded as Safe) status and amenability to genetic modification make it an ideal candidate.

A key strategy involves the creation of specialized yeast chassis with an enhanced flux towards farnesyl pyrophosphate (FPP), the immediate precursor to Germacrene D. nih.govyeastgenome.org One notable example is the development of the CENses5C chassis strain. nih.govyeastgenome.org This was achieved by genomically integrating the expression cassettes of eight enzymes from the ergosterol (B1671047) pathway, which effectively channels acetyl-CoA towards FPP synthesis. nih.govyeastgenome.org

To further boost production, codon-optimized Germacrene D synthase genes from plants are expressed in these engineered yeast strains. nih.gov For instance, galactose-induced expression of these synthases in the CENses5C strain resulted in a 13 to 30-fold increase in the titers of (+) or (-)-Germacrene D compared to the parent strain. nih.govyeastgenome.org Further genomic integration of the synthases into specific loci like GAL80, LPP1, and rDNA has led to strains capable of producing significant amounts of Germacrene D without the need for galactose induction. nih.gov

Researchers have also identified and utilized highly efficient sesquiterpene synthases, such as AcTPS1 from Acremonium chrysogenum, which was found to be superior for producing (–)-germacrene D after a systematic comparison of twenty-one different synthases. researchgate.netnih.gov Integrating this optimized synthase into a precursor-enhancing yeast strain yielded a production of 376.2 mg/L of (–)-germacrene D. researchgate.netnih.gov

Escherichia coli is another widely used host for the production of terpenes, including Germacrene D. core.ac.ukescholarship.org Its rapid growth and well-established genetic tools make it an attractive option for overexpressing heterologous enzymes. core.ac.uk

The general approach in E. coli involves the overexpression of a sesquiterpene synthase along with genes from the mevalonate (B85504) (MVA) pathway to ensure a sufficient supply of the FPP precursor. core.ac.ukescholarship.org While plants typically produce sesquiterpenes in low quantities and as complex mixtures, recombinant E. coli can be engineered to produce a single, targeted terpene in high purity. core.ac.uk

For example, germacrene A synthase from Lactuca sativa has been expressed in engineered E. coli to produce β-elemene, a thermal rearrangement product of germacrene A. escholarship.org This demonstrates the potential of E. coli as a platform for producing various sesquiterpenes by introducing the corresponding synthase.

Optimization of Saccharomyces cerevisiae as a Microbial Cell Factory

Strategies for Enhancing Farnesyl Diphosphate (B83284) (FPP) Flux

A crucial aspect of maximizing Germacrene D production is to increase the intracellular pool of its precursor, FPP. nih.govyeastgenome.org This is achieved through a multi-pronged approach that involves both upregulating the biosynthetic pathway leading to FPP and downregulating pathways that compete for it.

The mevalonate (MVA) pathway is the primary route for FPP synthesis in yeast. mdpi.com To enhance the metabolic flux through this pathway, key enzymes are often overexpressed. A common strategy is to overexpress a truncated version of HMG-CoA reductase (tHMG1), which is a rate-limiting enzyme in the pathway and is subject to feedback inhibition. researchgate.netfrontiersin.org Overexpression of tHMG1, along with other MVA pathway enzymes like ERG20 (FPP synthase), has been shown to significantly boost FPP levels. researchgate.netnih.gov

In one study, the genomic integration and overexpression of eight ergosterol pathway genes (ERG10, ERG13, tHMG1, ERG12, ERG8, ERG19, IDI1, and ERG20) were instrumental in creating a high-flux yeast chassis. nih.gov Additionally, coupling the cytosolic acetyl-CoA pool with the mitochondrial citrate (B86180) pool by expressing a codon-optimized ATP-citrate lyase has proven effective in further increasing precursor availability. nih.gov

To ensure that the enhanced FPP pool is directed towards Germacrene D synthesis, it is essential to block or reduce the flux towards competing pathways. nih.govyeastgenome.org The primary competing pathway in yeast is the sterol biosynthesis pathway, which also utilizes FPP. mdpi.com

A key target for downregulation is the ERG9 gene, which encodes squalene (B77637) synthase, the enzyme that commits FPP to the sterol pathway. nih.gov Replacing the native promoter of ERG9 with a copper-repressible promoter (like PCTR3) allows for the controlled suppression of sterol synthesis, thereby redirecting FPP towards the desired sesquiterpene product. nih.govyeastgenome.orgmdpi.com

Other competing pathways include the dephosphorylation of FPP to farnesol. mdpi.com Knocking out genes encoding for phosphatases like LPP1 and DPP1 has been shown to reduce the formation of this byproduct and consequently increase the yield of the target sesquiterpene. researchgate.netmdpi.com Additionally, downregulating or knocking out transcriptional repressors like ROX1 can also contribute to improved production. researchgate.net

Overexpression of Key Mevalonate Pathway Enzymes

Process Optimization and Scale-Up in Bioreactor Systems

Translating the success from shake-flask experiments to a larger, industrial scale requires careful optimization of the fermentation process in bioreactors. researchgate.netleadventgrp.com This involves controlling various physical and chemical parameters to maintain optimal conditions for cell growth and product formation.

Key parameters that are typically optimized include temperature, pH, dissolved oxygen levels, and nutrient feeding strategies. leadventgrp.com For instance, in fed-batch fermentation, a controlled feeding strategy is employed to maintain a constant supply of nutrients, preventing substrate limitation and maximizing productivity. nih.gov

One study reported achieving a titer of 7.9 g/L of (–)-germacrene D in a 5-L bioreactor, which represents the highest reported titer to date. researchgate.netnih.gov This was accomplished with an optimized yeast strain (LSc81) that incorporated multiple engineering strategies, including increased copy numbers of the Germacrene D synthase, tHMG1, and ERG20, as well as the downregulation of competing pathways. researchgate.net Similarly, fed-batch fermentation of engineered yeast strains CENses8(+D)* and CENses8(-D)* resulted in the production of 290.28 µg/ml of (+)-germacrene D and 2519.46 µg/ml of (-)-germacrene D, respectively. nih.govyeastgenome.org

The design of the bioreactor itself, including aspects like agitation and aeration, is also critical for ensuring efficient mass transfer and maintaining a homogenous culture environment, which are essential for achieving high cell densities and product yields. leadventgrp.com

Research Findings on Germacrene D Production

The following table summarizes key findings from various studies on the metabolic engineering of microorganisms for Germacrene D production.

Host OrganismKey Genetic ModificationsProduction TiterReference
Saccharomyces cerevisiaeGenomic integration of 8 ergosterol pathway genes, copper-repressible ERG9 promoter, expression of codon-optimized plant GDS.2519.46 µg/ml (-)-Germacrene D nih.gov, yeastgenome.org
Saccharomyces cerevisiaeIntegration of AcTPS1, increased copy numbers of tHMG1 and ERG20, downregulation of erg9, rox1, and dpp1.7.9 g/L (-)-Germacrene D researchgate.net, nih.gov
Saccharomyces cerevisiaeIntegration of AcTPS1 into a terpene precursor-enhancing strain.376.2 mg/L (-)-Germacrene D researchgate.net, nih.gov

Iterative Strain Engineering and Fermentation Condition Refinement

The enhanced production of germacrene D in microbial hosts, particularly the yeast Saccharomyces cerevisiae, has been a significant goal of metabolic engineering. nih.govdp.tech The process involves a systematic and iterative approach to strain engineering, coupled with the precise refinement of fermentation conditions to maximize yield. nih.govnih.gov

A foundational strategy is the identification and selection of a highly efficient germacrene D synthase. For instance, after comparing twenty-one potential synthases, AcTPS1 from Acremonium chrysogenum was identified as the most effective for producing (–)-germacrene D. nih.govdp.technih.gov This enzyme was then integrated into a yeast strain already engineered to enhance the supply of the precursor molecule, farnesyl pyrophosphate (FPP). nih.govresearchgate.net

Iterative engineering efforts focus on several key areas of the yeast's metabolic pathways. nih.govnih.gov To boost the flux of FPP, essential for terpene synthesis, engineers increase the copy numbers of key genes. nih.govresearchgate.net These include the gene for the selected germacrene D synthase (AcTPS1), as well as genes from the native mevalonate pathway such as tHMG1 (a truncated version of HMG-CoA reductase) and ERG20 (FPP synthase). nih.govresearchgate.net

Simultaneously, competing metabolic pathways that divert FPP away from germacrene D production are downregulated or eliminated. researchgate.net A common target is the ERG9 gene, which encodes squalene synthase, the first enzyme in the sterol biosynthesis pathway that competes for FPP. researchgate.net Other inhibitory factors, such as the transcriptional repressor ROX1 and the lipid phosphatase DPP1, have also been knocked out or downregulated to further channel metabolic resources toward the desired product. nih.govnih.govresearchgate.net In one approach, a specialized yeast chassis, CENses5C, was developed by integrating expression cassettes for eight enzymes of the ergosterol pathway, which sequentially convert acetyl-CoA to FPP. researchgate.netnih.gov In this strain, the native promoter of the ERG9 gene was replaced with a copper-repressible promoter, allowing for dynamic control of the competing sterol pathway. researchgate.netnih.gov

Refinement of fermentation conditions is critical to support the engineered strains and maximize their productive capacity. This includes the use of optimized synthetic media and the implementation of fed-batch fermentation strategies. nih.govresearchgate.net Physical parameters are also controlled, such as increasing oxygen supply during the rapid growth phase by adjusting ventilation and stirring rates to balance cell growth and product formation. nih.govresearchgate.net

Achieving High-Titer Production of Germacrene D

Through the combination of iterative genetic modifications and optimized fermentation processes, researchers have successfully achieved high-titer production of germacrene D. nih.govnih.gov The use of fed-batch fermentation, a technique where nutrients are supplied to the bioreactor during cultivation, has been instrumental in reaching high cell densities and, consequently, high product yields. nih.govpatsnap.com

One highly optimized strain, designated LSc81, demonstrated remarkable production levels. nih.govnih.gov In shake-flask fermentation, this strain produced 1.94 g/L of (–)-germacrene D. nih.govnih.govresearchgate.net When cultivated in a 5-L bioreactor under fed-batch conditions, the titer of (–)-germacrene D soared to 7.9 g/L, which represents the highest level reported to date for this compound. nih.govdp.technih.gov

Other research efforts have focused on producing both enantiomers of germacrene D. Engineered strains CENses8(+D)* and CENses8(−D)* were developed to produce the (+) and (–) forms, respectively. nih.gov In fed-batch fermentation conducted in shake flasks, these strains yielded 290.28 µg/mL of (+)-germacrene D and 2519.46 µg/mL (or approximately 2.52 g/L) of (–)-germacrene D. nih.gov These results underscore the success of metabolic engineering in creating microbial cell factories capable of producing specific, high-value enantiopure sesquiterpenes at high concentrations. nih.govresearchgate.net

The table below summarizes the germacrene D production achieved in various engineered S. cerevisiae strains.

Table 1: Production of Germacrene D in Engineered S. cerevisiae Strains

Strain Enantiomer Fermentation Method Titer Reference
Terpene precursor-enhancing strain with AcTPS1 (–)-Germacrene D Not Specified 376.2 mg/L nih.govnih.gov
CENses8(+D)* (+)-Germacrene D Fed-batch (Shake Flask) 290.28 µg/mL nih.gov
CENses8(−D)* (–)-Germacrene D Fed-batch (Shake Flask) 2519.46 µg/mL nih.gov
LSc81 (–)-Germacrene D Shake-flask 1.94 g/L nih.govnih.gov

Ecological Roles and Interspecies Interactions Mediated by Germacrene D

Role in Plant Direct Defense Mechanisms

Plants synthesize a variety of secondary metabolites, including terpenes like Germacrene D, as a direct defense against herbivores and pathogens.

Anti-Herbivore Properties and Deterrence Effects

Germacrene D has been identified as a key component in the chemical defense of various plants against herbivory. nih.gov Its presence in plant tissues can deter feeding by insects, thereby functioning as a natural protective agent. For instance, plants in the genus Bursera release resins rich in mono- and sesquiterpenes, including Germacrene D, in response to attacks from Blepharida beetles. nih.gov This chemical defense has been shown to negatively impact the survival and growth of these herbivores. nih.gov The concentration of Germacrene D in the leaves of several Bursera species is significant, ranging from 15.1% to 56.2% of the total volatile components. nih.gov

Research has suggested that Germacrene D itself possesses deterrent effects against herbivores. nih.govms-editions.cl This anti-herbivore property is valuable in agricultural contexts, particularly for organic farming practices that avoid synthetic pesticides.

Table 1: Concentration of Germacrene D in the Leaves of Various Bursera Species

Species Concentration (mg/g of fresh leaves) Percentage of Total Volatiles
B. copallifera 0.14 ± 0.02 15.1% - 56.2%
B. excelsa 0.14 ± 0.03 15.1% - 56.2%
B. mirandae 0.12 ± 0.03 15.1% - 56.2%
B. ruticola 1.06 ± 0.33 15.1% - 56.2%
B. fagaroides var. purpusii 0.13 ± 0.06 15.1% - 56.2%

Source: nih.gov

Antimicrobial Activity Against Pathogens and Microorganisms

Germacrene D exhibits notable antimicrobial properties, contributing to a plant's defense against a range of pathogens. Studies have demonstrated its activity against various bacteria and fungi. jrespharm.commedchemexpress.comnih.gov The essential oil of Hypericum adenotrichum, which contains Germacrene D as a major component (13.3%), has shown inhibitory activity against Staphylococcus aureus, Candida albicans, and C. krusei. jrespharm.com

Plant-Insect Chemical Ecology

The chemical dialogue between plants and insects is complex, with volatile compounds like Germacrene D playing a pivotal role in repelling pests, attracting beneficial insects, and influencing insect behavior through olfaction.

Insect Repellency and Insecticidal Activity Against Specific Pests (e.g., Mosquitoes, Aphids, Ticks)

Germacrene D has been widely reported for its insecticidal and repellent activities against a variety of pests. nih.govjrespharm.comresearchgate.net It has demonstrated insecticidal effects against mosquitoes and repellent properties against aphids and ticks. nih.gov Specifically, (-)-Germacrene D has been shown to strongly repel the English grain aphid, Sitobion avenae. ogu.edu.tr

Furthermore, research has highlighted the mosquitocidal activity of Germacrene D. ogu.edu.tr One study found it to have the highest fumigant toxicity against Anopheles gambiae, followed by Culex quinquefasciatus and Aedes aegypti. ogu.edu.tr The essential oil of Matricaria chamomilla and its component Germacrene D have shown significant larval killing impact on agricultural pests like Spodoptera litura and Helicoverpa armigera, as well as mosquito vectors such as Aedes vittatus and Anopheles subpictus. mdpi.comresearchgate.net

Table 2: Insecticidal and Repellent Activities of Germacrene D

Pest Species Activity Reference
Mosquitoes (Anopheles gambiae, Culex quinquefasciatus, Aedes aegypti) Insecticidal nih.govogu.edu.tr
Aphids (Sitobion avenae) Repellent nih.govogu.edu.tr
Ticks Repellent nih.gov
Spodoptera litura Larvicidal mdpi.com
Helicoverpa armigera Larvicidal mdpi.com
Aedes vittatus Larvicidal mdpi.com
Anopheles subpictus Larvicidal mdpi.com

Source: nih.govogu.edu.trmdpi.com

Activation of Insect Olfactory Receptor Neurons: Enantiomer-Specific Responses

The interaction of Germacrene D with insect olfactory systems is highly specific, often depending on the compound's stereochemistry. In heliothine moths, such as Helicoverpa armigera, specific olfactory receptor neurons (ORNs) show high sensitivity and selectivity to Germacrene D. nih.govoup.com

Notably, these neurons exhibit enantiomer-specific responses. Studies have consistently shown that the (-)-enantiomer of Germacrene D has a significantly stronger stimulatory effect on these ORNs than the (+)-enantiomer, typically by a factor of about ten. nih.govoup.comresearchgate.netntnu.no This indicates that the direction of the isopropyl group is a crucial feature for the activation of these neurons. nih.govresearchgate.net Both enantiomers, however, are perceived by the same type of receptor neuron, suggesting they convey similar information to the moth but with different intensities. researchgate.net This specific neural response underlies the behavioral reactions of insects to plants that emit Germacrene D. researchgate.net

Role in Pollinator Attraction and Reproductive Success

In addition to its defensive roles, Germacrene D is also involved in attracting pollinators, which is crucial for the reproductive success of many plant species. dntb.gov.uaife.sk The volatile is a key component of the floral scent of various plants, including pyrethrum (Tanacetum cinerariifolium) and muscadine grapes (Vitis rotundifolia). researchgate.netescholarship.orgnih.gov

In pyrethrum, nocturnal emissions of (-)-Germacrene D from the flowers are instrumental in attracting noctuid moths, which are significant contributors to the plant's seed set and quality. researchgate.net Similarly, in muscadine grapes, perfect flowers emit higher levels of Germacrene D, which is positively correlated with an ecological advantage in reproductive success through enhanced pollinator attraction. escholarship.orgnih.gov The presence of Germacrene D in the stigmatic exudate of Magnolia grandiflora also suggests its role in attracting pollinators. dntb.gov.uaife.sk

Tritrophic Interactions and Indirect Defense

Germacrene D is a key player in complex three-level ecological interactions involving plants, herbivores, and the natural enemies of those herbivores. This sesquiterpene is a crucial component of the plant's indirect defense system, which relies on attracting predators and parasitoids to reduce herbivore pressure.

When attacked by herbivores, many plants release a blend of volatile organic compounds known as herbivore-induced plant volatiles (HIPVs). nih.gov Germacrene D is a prominent member of this group of signaling molecules. nih.govfrontiersin.orgcdnsciencepub.com The emission of these volatiles is not merely a passive consequence of tissue damage; it is an active response, often systemic, triggered by chemical cues in the herbivore's saliva. nih.govresearchgate.net This induced response can be highly specific, with the composition of the volatile blend varying depending on the plant and herbivore species involved. mdpi.com

Studies on various plant species, including hybrid poplar and English oak, have identified Germacrene D as a significant component of the HIPV bouquet released in response to caterpillar feeding. nih.govfrontiersin.orgdoi.org For example, hybrid poplar trees release (-)-Germacrene D both locally and systemically in a diurnal pattern when attacked by the forest tent caterpillar (Malacosoma disstria). cdnsciencepub.com Similarly, English oak trees with a phenotype resistant to the defoliating moth Tortrix viridana emit HIPVs containing Germacrene D, which deters the moth's females. nih.govfrontiersin.org

The effectiveness of Germacrene D and other HIPVs in attracting natural enemies is highly dependent on the ecological context. The blend of volatiles, rather than a single compound, is often crucial for reliable signaling. nih.gov The specific ratio of Germacrene D to other compounds in the HIPV profile can convey detailed information about the herbivore attacker, allowing natural enemies to distinguish between different prey species. frontiersin.org

For example, in grapevine, aphid infestation leads to the emission of a distinct volatile profile that includes Germacrene D. researchgate.net This specific chemical signature is attractive to the natural enemies of the aphids. The presence of other organisms, such as ants tending the aphids, can further alter the volatile blend, demonstrating the complexity of these interactions. researchgate.net

The spatial and temporal dynamics of HIPV release are also critical. Plants can emit these volatiles from both above-ground and below-ground parts, providing cues for a wide range of natural enemies, including predatory mites, parasitic wasps, and even entomopathogenic nematodes in the soil. nih.govfrontiersin.org The timing of the release often coincides with the activity patterns of the natural enemies, maximizing the potential for successful recruitment. doi.org

Furthermore, the response to HIPVs is not limited to a single species of natural enemy. A diverse community of predators and parasitoids may use these chemical cues, leading to a broad-based defense for the plant. researchgate.netijcmas.com However, the complexity of the natural environment, with its background of other plant volatiles, can influence the clarity of the signal and the ability of natural enemies to locate their targets. nih.gov

Herbivore-Induced Plant Volatiles (HIPVs) and Natural Enemy Recruitment

Plant-Plant Communication and Allelopathic Effects

Germacrene D also plays a significant role in how plants interact with each other. It functions as an airborne signal that can influence the growth and defense responses of neighboring plants, a phenomenon known as allelopathy. ijcmas.commdpi.com

Plants are not isolated entities; they can "eavesdrop" on the chemical signals released by their neighbors. nih.gov When a plant is damaged by herbivores, it releases Germacrene D and other volatiles, which can travel through the air to nearby plants. cdnsciencepub.comfrontiersin.org This airborne communication can trigger defense responses in the receiving plants, even before they are attacked themselves. mdpi.comijcmas.com This "priming" effect allows the neighboring plants to mount a faster and stronger defense when they are eventually targeted by herbivores. usda.govthefrostlab.com

Research has demonstrated that this form of plant-plant communication is a recognized ecological phenomenon. nih.gov For instance, wild tobacco plants have been shown to increase their defenses after being exposed to volatiles from damaged sagebrush. nih.gov Recent studies have begun to unravel the molecular mechanisms behind this perception. A specific receptor in petunia, PhKAI2ia, has been identified that stereospecifically perceives the (-)-Germacrene D signal, initiating a signaling cascade within the plant. researchgate.netnih.gov This discovery provides a crucial link between the volatile signal and the physiological response, solidifying the role of Germacrene D as a true signaling molecule in plant communication. nih.gov

The function of Germacrene D as a signaling molecule is not limited to inter-plant communication. It also facilitates within-plant signaling, where volatiles from a damaged leaf can prime the defenses of other leaves on the same plant, especially those with poor vascular connections. thefrostlab.com

The release of Germacrene D can have direct allelopathic effects on neighboring plants, influencing their growth and competitive ability. mdpi.comfrontiersin.org Allelopathy is any direct or indirect harmful or beneficial effect by one plant on another through the production of chemical compounds released into the environment. mdpi.com Volatile terpenes like Germacrene D are known to be potent allelochemicals. ijcmas.com

Studies have shown that essential oils rich in Germacrene D can inhibit seed germination and seedling growth of competing plant species. mdpi.comusamv.ro For example, the essential oil of hyssop, which contains Germacrene D, demonstrated inhibitory effects on the germination and growth of certain weed species. usamv.ro This suggests that plants can use Germacrene D as a chemical weapon to suppress competitors, thereby securing more resources for themselves.

The allelopathic interference from plants releasing compounds like Germacrene D can lead to significant reductions in the growth of neighboring plants. frontiersin.orgnih.gov In one study, the growth of oak saplings was negatively impacted by allelopathic interference, showing reduced height, diameter, and biomass. frontiersin.orgnih.gov The physiological responses in the affected plants can include alterations in metabolism and the induction of stress-related compounds. frontiersin.orgnih.gov For instance, exposure to allelopathic compounds can lead to changes in the production of other secondary metabolites in the receiving plant as it mounts a defense. frontiersin.orgnih.gov

The table below summarizes findings on the allelopathic effects of essential oils containing Germacrene D on various plant species.

Source Plant SpeciesTarget Plant SpeciesObserved EffectsReference
Hyssopus officinalis (Hyssop)Setaria viridis (Green foxtail), Sorghum halepense (Johnson grass)Inhibition of seed germination and seedling growth usamv.ro
Acroptilon repensAmaranthus retroflexusSignificant inhibition of seed germination mdpi.com
Pulicaria somalensisDactyloctenium aegyptium, Bidens pilosaInhibition of root and shoot growth mdpi.com
Bassia muricataChenopodium muraleReduction in root growth, shoot growth, and germination mdpi.com

The allelopathic potential of Germacrene D is not static but can be influenced by environmental factors, most notably the rising concentration of atmospheric carbon dioxide (CO2). d-nb.infobibliotekanauki.pl Elevated CO2 levels can significantly alter plant physiology and biochemistry, often leading to increased production of carbon-based secondary compounds like terpenes. d-nb.infobibliotekanauki.plresearchgate.net

Research on common ragweed (Ambrosia artemisiifolia) has shown that growth under elevated CO2 conditions (around 800 ppm) leads to a significant increase in the production of various allelochemicals. d-nb.inforesearchgate.netull.es While the concentration of some monoterpenes and the sesquiterpene β-caryophyllene increased dramatically, the relative concentration of Germacrene D also saw a notable rise of 138%. d-nb.infobibliotekanauki.pl

This increased production of allelochemicals under elevated CO2 suggests that the allelopathic potential of invasive species like common ragweed could be enhanced in the future. d-nb.infobibliotekanauki.pl By producing more chemical weapons like Germacrene D, these plants may become more competitive against native species, potentially exacerbating their invasive nature and impacting community structure and ecosystem dynamics. d-nb.infobibliotekanauki.pl The table below shows the change in concentration of major terpenes in common ragweed under elevated CO2.

CompoundTypePercentage Increase under Elevated CO2Reference
β-myrceneMonoterpene203% d-nb.infobibliotekanauki.pl
DL-limoneneMonoterpene105% d-nb.infobibliotekanauki.pl
1,3,6-OctatrieneMonoterpene258% d-nb.infobibliotekanauki.pl
Germacrene D Sesquiterpene 138% d-nb.infobibliotekanauki.pl
β-caryophylleneSesquiterpene421% d-nb.infobibliotekanauki.pl

Advanced Methodologies in Germacrene D Research

Chromatographic and Spectroscopic Techniques for Characterization

The precise characterization of Germacrene D from complex mixtures such as essential oils necessitates the use of high-resolution chromatographic and spectroscopic methods.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Germacrene D. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. As each compound elutes, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

GC-MS has been instrumental in identifying and quantifying Germacrene D in the essential oils of numerous plant species. For instance, it was used to determine that Germacrene D is a predominant component, ranging from 15.1% to 56.2%, in the leaves of five Bursera species. mdpi.com Another study utilized GC-MS to identify and quantify eleven sesquiterpenes, including Germacrene D, in the rhizomes of three Curcuma species. nih.govum.edu.mo The selected ion monitoring (SIM) mode in GC-MS can be employed for enhanced sensitivity and accurate quantification of target analytes like Germacrene D. um.edu.mo The technique is so crucial that the thermal rearrangement of some germacrane (B1241064) sesquiterpenoids into their corresponding elemane derivatives during GC analysis is a known phenomenon that researchers must consider. researchgate.net

Table 1: GC-MS Operating Conditions for Sesquiterpene Analysis

Parameter Varian Saturn 2100 System scielo.br
Column ZB-5 (5% phenyl-dimethylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium
Injection Volume 1 µL (split ratio 1:20)
Injector Temp. 240 °C
Oven Program Initial 50°C, ramp to 250°C at 3°C/min
Detector Temp. 200 °C (ion trap)
Ionization Electron Impact (EI) at 70 eV

| Mass Range | 40-380 m/z |

This table is illustrative of typical GC-MS parameters and is based on data from a study on Campomanesia adamantium essential oil. scielo.br

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including the complex stereochemistry of sesquiterpenes like Germacrene D. core.ac.uk NMR spectroscopy exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.org Techniques such as 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC are routinely used to piece together the carbon skeleton and assign proton and carbon signals. core.ac.uk

For conformationally flexible medium-sized rings like the germacrane skeleton, NMR data alone can sometimes be insufficient for an unambiguous stereochemical assignment. nih.gov In these cases, a combined approach integrating NMR data with computational methods is often employed. This involves comparing experimentally obtained NMR parameters, such as chemical shifts, with those calculated for various possible stereoisomers using quantum-mechanical models. nih.gov For instance, the stereostructure of new germacrane derivatives has been established by comparing experimental 13C NMR data with a Boltzmann-weighted average of DFT-calculated chemical shifts. nih.gov This synergy between experimental NMR and computational analysis provides a powerful strategy for resolving complex structural challenges in germacrane chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become increasingly vital in natural product research, offering insights into reaction mechanisms, conformational landscapes, and enzyme-substrate interactions that are often difficult to probe experimentally.

Ab initio and Density Functional Theory (DFT) are quantum-mechanical methods used to model molecular systems. Ab initio methods are based on first principles without using experimental data, while DFT calculates the electronic structure of a system based on its electron density, offering a favorable balance between accuracy and computational cost. nih.govmdpi.com

These methods are particularly useful for studying the energetics and reaction pathways of chemical transformations. For example, the Cope rearrangement, a thermally induced isomerization that germacrane sesquiterpenes like Germacrene A can undergo to form elemane-type structures, has been investigated using DFT (B3LYP/6-31G*) and ab initio (MP2/6-31G**) calculations. researchgate.net These studies compute the activation energies and the relative energies of the germacrene and elemane forms, providing a theoretical basis for experimentally observed rearrangements. researchgate.net DFT calculations have also been used to investigate the formation of sesquiterpene episulfides from precursors like Germacrene D, showing the reactions to be exothermic. researchgate.net Such computational studies are crucial for understanding the stability and reactivity of Germacrene D and related compounds. researchgate.net

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of biological macromolecules, such as enzymes, over time. osti.gov This technique calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering deep insights into the physical basis of protein function, including how a substrate binds to an enzyme's active site. nih.gov

In the context of Germacrene D, MD simulations can be used to model the interaction between the substrate, farnesyl pyrophosphate (FPP), and the active site of Germacrene D synthase. By simulating the enzyme-substrate complex, researchers can investigate conformational changes in both the substrate and the enzyme that are critical for catalysis. dntb.gov.ua For example, simulations can reveal how specific amino acid residues in the active site pocket orient the FPP molecule, facilitating the cyclization cascade that leads to the formation of the Germacrene D skeleton. researchgate.netnih.gov These simulations can also help explain how mutations in key residues can alter product specificity, as seen in studies of related terpene synthases. researchgate.net

Ab Initio and Density Functional Theory (DFT) for Reaction Mechanism and Conformational Analysis

Isotopic Labeling for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful experimental technique used to trace the metabolic fate of precursors in a biosynthetic pathway. d-nb.info By feeding an organism with a precursor molecule enriched with a stable isotope (e.g., ¹³C or ²H), researchers can follow the incorporation of the label into the final product. The position of the isotopes in the product molecule is then determined, typically by mass spectrometry or NMR spectroscopy, providing direct evidence for the sequence of bond formations and rearrangements.

The biosynthesis of Germacrene D has been successfully investigated using this method. In one study, feeding experiments with [1-¹³C]-D-glucose, [5-¹³C]mevalonolactone (¹³C-MVL), and 1-[5,5-²H₂]deoxy-D-xylulose-5-phosphate (²H₂-DOXP) were conducted on Solidago canadensis. nih.gov The incorporation of the labels into Germacrene D was analyzed by quantitative ¹³C NMR and enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS). nih.gov The results demonstrated that the C-15 skeleton of Germacrene D in this plant is predominantly synthesized via the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Similarly, feeding experiments in rose flowers using ¹³C-MVL showed rapid incorporation into Germacrene D, confirming its origin from the cytosolic mevalonate (B85504) (MVA) pathway in that species. pnas.org These studies exemplify how isotopic labeling provides definitive insights into the fundamental biosynthetic routes leading to Germacrene D. researchgate.netbeilstein-journals.org

Structure Activity Relationship Sar Studies of Germacrene D

Elucidating Key Structural Features Influencing Biological Activities

Research into Germacrene D has identified several key structural components that are crucial for its various biological activities, including insecticidal, antimicrobial, and antioxidant effects. The molecule's ten-membered ring system, the specific arrangement of its double bonds, and the nature of its substituent groups are all determinants of its function.

The primary structural features influencing Germacrene D's bioactivity are:

The 10-Membered Ring System : This flexible carbocyclic core is a fundamental characteristic of the germacrane (B1241064) sesquiterpenes. Its conformation is critical for the correct spatial orientation of other functional groups, allowing for effective interaction with biological receptors. nih.gov

Conjugated Double Bonds : Germacrene D possesses a system of conjugated double bonds. These electron-rich centers are crucial for its reactivity and are directly involved in its biological signaling, such as the activation of insect olfactory receptors. nih.gov The (1E,6E) configuration of these bonds is particularly important for its chemical reactivity, facilitating acid-catalyzed cyclizations to form other sesquiterpenes like cadinane (B1243036) derivatives.

Exocyclic Methylene (B1212753) Group : The exocyclic methylene group at the C-5 position is a significant feature. It contributes to the molecule's reactivity and has been specifically implicated in the antioxidant activity of Germacrene D. scielo.br

Isopropyl Group : This substituent group plays a critical role in the stereospecific interactions of Germacrene D. Its orientation is a key factor in distinguishing between the activities of different enantiomers, particularly in its role as an insect pheromone or repellent. nih.gov

The combination of these features within a bicyclic framework underpins the diverse biological profile of Germacrene D, from plant defense mechanisms to potential therapeutic applications. smolecule.com

Structural FeatureAssociated Biological ActivityResearch Finding
10-Membered Ring Insect Olfactory ActivationThe ring system is essential for activating olfactory neurones in certain moth species. nih.gov
Three Double Bonds Insect Olfactory ActivationAct as electron-rich centers crucial for receptor binding and activation. nih.gov
Exocyclic Methylene Antioxidant CapacityThe presence of this group is linked to the compound's ability to act as a strong antioxidant. scielo.br
Isopropyl Group Enantiomer-Specific ActivityThe spatial direction of this group is responsible for the different effects observed between the (+) and (-) enantiomers. nih.gov
Conjugated Diene System Chemical ReactivityThe (1E,6E)-configuration facilitates cyclization into cadinane or selinane type sesquiterpenes.

Comparative Analysis of Enantiomeric Activities

Germacrene D exists as two enantiomers, (+)-Germacrene D and (-)-Germacrene D, which are non-superimposable mirror images of each other. The specific stereochemistry of a molecule can lead to significantly different biological activities, as biological receptors are often chiral. This is well-documented for Germacrene D, particularly in the context of insect-plant interactions.

Studies on heliothine moths, including the polyphagous species Heliothis virescens and Helicoverpa armigera, have provided clear evidence of enantiomeric discrimination. nih.gov Research using single-cell recordings from the moths' olfactory receptor neurons demonstrated a pronounced selectivity for one enantiomer over the other.

Key findings include:

Insect Olfactory Response : The (-)-Germacrene D enantiomer was found to be approximately ten times more effective at activating the specific olfactory receptor neurons in these moths than the (+)-enantiomer. nih.govoup.com This suggests that the receptor has a binding pocket that is a much better fit for the (-) form.

Insect Repellency : The repellent effects of Germacrene D against insects are also influenced by its stereochemistry, with (-)-Germacrene D generally exhibiting stronger repellent properties than its (+)-counterpart.

Structural Basis for Discrimination : The primary structural difference between the enantiomers is the spatial orientation of the isopropyl group. nih.govoup.com This indicates that the precise positioning of this group is a critical determinant for the ligand-receptor interaction, causing the observed difference in stimulatory effect. oup.com

The natural occurrence of Germacrene D in plants often shows a high enantiomeric excess of one form, such as (-)-Germacrene D or (+)-Germacrene D, which underscores the biological importance of this stereochemical specificity. mdpi.comnih.gov

EnantiomerRelative Activity (Heliothine Moths)Implied Structural Importance
(-)-Germacrene D ~10x more active than (+)-formThe specific orientation of the isopropyl group in the (-)-enantiomer provides a superior fit for the insect's olfactory receptors. nih.govoup.com
(+)-Germacrene D ~10x less active than (-)-formThe orientation of the isopropyl group in the (+)-enantiomer results in a weaker interaction with the target receptor. nih.govoup.com

Computational Approaches to SAR Prediction and Ligand Design

Computational chemistry offers powerful tools for investigating structure-activity relationships, predicting the biological potential of compounds, and guiding the design of new, more effective molecules. These in silico methods are increasingly applied to natural products like Germacrene D.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

A study utilized a 3D-ALMOND-QSAR model to predict the potential antidepressant activity of several natural compounds, including Germacrene D. nih.gov This model analyzed molecular descriptors such as hydrophobicity, electrostatic fields, and hydrogen bond donor/acceptor features to predict the compounds' effects on key neurological targets like the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptors. nih.gov Such models can rapidly screen compounds and prioritize them for further testing.

Molecular Docking and Energy Calculations are used to simulate the interaction between a ligand (like Germacrene D) and a biological target (like an enzyme or receptor) at the atomic level.

Ab initio computational methods have been used to investigate the acid-catalyzed cyclization of Germacrene D into various other sesquiterpenoids, such as δ-cadinene. mdpi.com By calculating the relative energies of different transition states and intermediates using methods like Density Functional Theory (DFT), researchers can predict the most likely and energetically favorable reaction pathways, which helps to explain the natural co-occurrence of these compounds in essential oils. mdpi.com

Computational software can also predict toxicological profiles. For instance, QSAR models have been used to elucidate the potential toxicity of essential oil components, including Germacrene D, providing an early assessment of safety. mdpi.com

These computational approaches not only deepen the understanding of how existing molecules like Germacrene D function but also pave the way for rational ligand design, where new molecules can be designed with potentially enhanced or more specific activities.


Future Research Trajectories and Applied Perspectives

Discovery of Novel Germacrene D Synthases and Related Biosynthetic Pathways

The exploration for new enzymes that synthesize Germacrene D is a key area of ongoing research. Identifying novel Germacrene D synthases (GDS) from diverse organisms can provide more efficient or specialized enzymes for biotechnological production. For instance, researchers have successfully isolated and characterized distinct GDS enzymes from various plants. In a notable study, two different GDS cDNAs, Sc11 and Sc19, were isolated from goldenrod (Solidago canadensis). Functional expression of these in Escherichia coli revealed that Sc11 produces (+)-germacrene D, while Sc19 synthesizes (–)-germacrene D, demonstrating that the two enantiomers are created by separate, though closely related, enzymes.

Further research has expanded the search to fungi. In one study, five potential sesquiterpene synthases were identified from Acremonium chrysogenum, with one, AcTPS1, being characterized as a (–)-germacrene D synthase. researchgate.netnih.gov This discovery highlights that microorganisms are a rich, yet underexplored, source of novel terpene synthases. Similarly, research into Xanthium sibiricum has led to the cloning of multiple sesquiterpene synthase genes, including one that catalyzes the production of Germacrene D. mdpi.com

Understanding the biosynthetic pathways that produce Germacrene D is crucial for its synthesis. It is known to be synthesized from farnesyl pyrophosphate (FPP). oup.com Labeling studies in Solidago canadensis have shown that the biosynthesis of the Germacrene D skeleton predominantly occurs via the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov In many plants, Germacrene D is formed from the precursor germacrene A, which is synthesized by germacrene A synthase (GAS). frontiersin.org Germacrene A can then be converted to other sesquiterpenes or undergo rearrangement to form Germacrene D. frontiersin.org The discovery of germacrene A oxidase (GAO), a cytochrome P450 enzyme, adds another layer to this pathway, as it oxidizes germacrene A to germacrene A acid, a precursor for various sesquiterpene lactones. mdpi.com

Future work will likely focus on genome mining and high-throughput screening of diverse plant and microbial species to identify more robust and efficient synthases. Elucidating the complete biosynthetic networks, including regulatory genes and transcription factors, will provide a more holistic understanding and enable better control over its production.

Advancements in Precision Metabolic Engineering for Sustainable Bio-production

The demand for enantiomerically pure Germacrene D for various applications has driven significant advancements in its production through metabolic engineering, primarily using the yeast Saccharomyces cerevisiae. nih.gov This approach offers a sustainable and scalable alternative to chemical synthesis or extraction from plants, where it is often found in low concentrations. nih.govresearchgate.net

A key strategy involves engineering the yeast's mevalonate (B85504) (MVA) pathway to increase the supply of the precursor FPP. nih.gov One successful approach involved the genomic integration of eight enzymes from the ergosterol (B1671047) pathway to boost FPP production. nih.gov Simultaneously, the squalene (B77637) synthase gene (ERG9), which diverts FPP to sterol biosynthesis, was placed under a copper-repressible promoter to redirect metabolic flux towards Germacrene D. nih.gov

Further enhancements have been achieved through various strategies:

Increasing Enzyme Copy Numbers : Iterative engineering to increase the copy numbers of key enzymes like the identified AcTPS1, tHMG1 (a truncated version of HMG-CoA reductase), and ERG20 (farnesyl pyrophosphate synthetase) has led to significant improvements in yield. researchgate.netnih.gov

Downregulation of Competing Pathways : Inhibitory factors have been targeted by downregulating or knocking out genes such as erg9 (squalene synthase) and rox1 (a repressor of hypoxic genes), which further channels precursors towards the desired product. researchgate.netnih.gov

Codon Optimization and Synthase Selection : Studies have systematically compared numerous Germacrene D synthases to find the most efficient ones. researchgate.netnih.gov Codon-optimizing the selected synthase genes for expression in the host organism, like yeast, has also proven effective. nih.gov

Fed-Batch Fermentation : Optimizing fermentation conditions in bioreactors has scaled up production significantly. One study achieved a titer of 7.9 g/L of (–)-germacrene D in a 5-L bioreactor, the highest reported to date. researchgate.netnih.gov Another study reported producing 2519.46 µg/ml of (–)-germacrene D in shake-flask fermentation. nih.gov

These advancements in precision metabolic engineering are paving the way for the industrial-scale, sustainable bio-production of high-value compounds like Germacrene D. nih.gov

Deeper Investigation into Molecular Mechanisms of Ecological Interactions

Germacrene D plays a critical role in mediating interactions between plants and other organisms, particularly insects. oup.com Future research is aimed at uncovering the precise molecular mechanisms that govern these ecological roles. It is a key volatile organic compound (VOC) involved in both plant defense and pollination.

As a defensive compound, Germacrene D has been shown to have deterrent and insecticidal effects against a range of herbivores, including mosquitoes, aphids, and ticks. nih.govmdpi.com For instance, research on the plant genus Bursera suggests that Germacrene D contributes to the plant's defense against pest infestations. The compound's effectiveness can be highly specific to its stereochemistry; for example, (-)-germacrene D exhibits stronger repellent effects on insects compared to its (+)-enantiomer.

The molecular basis for this insect response is an active area of investigation. Studies on the tobacco budworm moth (Heliothis virescens) have shown that Germacrene D specifically activates a major type of olfactory receptor neuron in the moth's antennae. oup.com This high sensitivity and selectivity suggest that Germacrene D is a crucial chemical cue for this insect, likely used in host-plant selection. oup.com Interestingly, the enantiomers can have different effects, with (-)-germacrene D being significantly more potent in activating these receptor neurons in moths than the (+)-form.

Conversely, in some contexts, Germacrene D can act as an attractant. In pyrethrum flowers, nocturnal burst emissions of (−)‐germacrene D from open disk florets attract noctuid moths, which enhances pollination success. researchgate.net This dual function as both a repellent and attractant highlights the complexity of its ecological roles, which are likely dependent on the insect species, plant host, and the specific chemical blend released.

Future studies will likely employ techniques such as electroantennography coupled with gas chromatography, calcium imaging, and single-sensillum recording to identify more specific insect olfactory receptors that respond to Germacrene D. Understanding these molecular interactions in detail could lead to novel pest management strategies that manipulate insect behavior.

Integration of Omics Technologies for Systems-Level Understanding of Germacrene D Regulation and Function

To gain a comprehensive, systems-level understanding of how Germacrene D is produced and regulated, researchers are increasingly turning to "omics" technologies. This integrated approach combines genomics, transcriptomics, proteomics, and metabolomics to paint a complete picture of the biological processes involved.

Genomics and Transcriptomics : These technologies are fundamental to discovering novel genes involved in the Germacrene D biosynthetic pathway, including synthases and regulatory transcription factors. nih.govoup.com For example, creating EST (Expressed Sequence Tag) databases from scented and non-scented rose cultivars allowed for the identification of a Germacrene D synthase whose expression correlated with scent production. nih.gov Transcriptome analysis in pyrethrum flowers revealed that the expression of Germacrene D synthase (GDS) genes regulates the specific production and accumulation of the compound in flowers. researchgate.net

Proteomics : This approach focuses on the enzymes—the proteins—that directly carry out the biosynthesis. Quantitative proteomics can reveal the abundance of specific synthases and other pathway enzymes under different conditions or in different plant tissues. nih.gov By comparing protein expression profiles, researchers can identify bottlenecks or key regulatory points in the engineered production of Germacrene D. nih.gov

Metabolomics : This is the large-scale study of small molecules, or metabolites, within cells and tissues. Metabolomic profiling allows researchers to quantify the amount of Germacrene D and its precursors, as well as other related sesquiterpenes. oup.com This can reveal how engineering one part of a pathway affects the broader metabolic network.

Integrating these omics datasets provides a powerful tool for understanding the complex regulation of Germacrene D biosynthesis. oup.com For example, combining transcriptomic and metabolomic data can reveal correlations between the expression of specific synthase genes and the accumulation of Germacrene D and other related compounds. This systems-level view is crucial for optimizing metabolic engineering strategies for enhanced bio-production and for fully understanding the compound's function within the plant's complex metabolic and ecological network. sustainability-directory.com

Potential in Sustainable Agricultural Practices and Pest Management Strategies

Germacrene D's inherent biological activities make it a strong candidate for use in sustainable agriculture, primarily as a natural alternative to synthetic pesticides. biosynth.comdataintelo.com Its insecticidal and repellent properties have been documented against a variety of agricultural and public health pests. nih.govmdpi.comresearchgate.net

Research has demonstrated the efficacy of Germacrene D against pests such as:

Lepidopteran pests : It shows larvicidal activity against significant agricultural pests like Spodoptera litura (tobacco cutworm) and Helicoverpa armigera (cotton bollworm). mdpi.com

Aphids : It has been reported to have repellent activity against aphids, which are major vectors of plant diseases. nih.govmdpi.com

Mosquitoes : The compound exhibits insecticidal properties against mosquito larvae, including vectors for malaria (Anopheles subpictus) and Zika virus (Aedes vittatus). nih.govmdpi.commdpi.com

The increasing demand for organic farming practices and the need to reduce the environmental impact of chemical pesticides are major drivers for the adoption of biopesticides. dataintelo.com Germacrene D, being a natural plant product, is biodegradable and is expected to have a more favorable environmental profile than many conventional pesticides. researchgate.net

Future applications in agriculture could include:

Biopesticide Formulations : Developing stable and effective formulations of Germacrene D for direct application to crops.

Push-Pull Strategies : Using Germacrene D as a repellent ("push") in combination with attractants ("pull") to manage pest populations in a targeted manner.

Genetically Engineered Crops : Engineering crops to produce and release Germacrene D to enhance their natural resistance to pests, potentially reducing the need for external pesticide applications.

The exploration of Germacrene D and its derivatives for pest control aligns with the broader goals of sustainable agriculture by offering effective, environmentally sensitive solutions for managing pests and diseases. biosynth.comdataintelo.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying Germacrene D in plant extracts or microbial cultures?

Germacrene D is typically analyzed using gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS). For accurate quantification, GC-FID with a germacrene D reference standard is preferred, as it allows for calibration curves to estimate titers in samples . Chiral GC columns (e.g., β-cyclodextrin-based) are essential for distinguishing enantiomers, as (+)- and (-)-germacrene D exhibit distinct biological activities . When preparing samples, ensure stabilization of germacrene D (a thermally sensitive sesquiterpene) by avoiding prolonged exposure to heat during extraction .

Q. How is Germacrene D biosynthesized in plants, and what enzymes are involved?

Germacrene D is synthesized via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways, depending on the species. Key enzymes include germacrene A synthase (GAS) and germacrene D synthase (GDS). In Solidago and Asteraceae species, GAS cyclizes farnesyl pyrophosphate (FPP) into germacrene A, which undergoes Cope rearrangement to form germacrene D . Recent studies highlight the role of germacrene A oxidase (GAO) in Asteraceae, which oxidizes germacrene A into germacrene A acid, a precursor for sesquiterpene lactones .

Q. What ecological roles does Germacrene D play in plant-insect interactions?

Germacrene D acts as a volatile organic compound (VOC) in plant defense and pollination. It exhibits insecticidal activity against herbivores (e.g., Heliothine moths) and attracts pollinators in Bursera and Solidago species. Enantiomer-specific activity is critical: (-)-germacrene D is 10x more potent than the (+)-form in activating receptor neurons in moths, influencing host-plant selection .

Advanced Research Questions

Q. How can enantiopure Germacrene D be produced in microbial systems like Saccharomyces cerevisiae?

Metabolic engineering in yeast involves:

  • Enzyme selection : Heterologous expression of high-efficiency synthases (e.g., AcTPS1 from Acremonium chrysogenum for (-)-germacrene D) .
  • Precursor enhancement : Overexpression of tHMG1 (truncated HMG-CoA reductase) and ERG20 (FPP synthase) to boost FPP flux .
  • Downregulation of competing pathways : Knocking out erg9 (squalene synthase) or rox1 (a repressor of oxygen-dependent genes) to minimize byproducts . Iterative strain optimization in bioreactors has achieved titers up to 7.9 g/L in yeast, the highest reported to date .

Q. What experimental approaches resolve contradictions in reported enantiomer ratios of Germacrene D across studies?

Discrepancies often arise from extraction methods (e.g., thermal degradation during GC analysis) or enzymatic stereoselectivity. To address this:

  • Use cold solvent extraction and low-temperature GC protocols to preserve enantiomeric integrity .
  • Validate synthase stereospecificity via in vitro assays with purified enzymes and isotopically labeled FPP (e.g., 13C^{13}\text{C}-FPP) .
  • Compare results across studies using standardized reference strains (e.g., engineered yeast strains from ).

Q. How does acid-catalyzed cyclization of Germacrene D contribute to sesquiterpene diversity in essential oils?

Germacrene D undergoes acid-catalyzed rearrangements to form cadinane, muurolane, and selinane skeletons. Computational studies (DFT and MP2 methods) show that protonation at C1 or C10 positions determines product distribution, with cadinane derivatives (e.g., δ-cadinene) being thermodynamically favored . Experimental validation via 1H^1\text{H}- and 13C^{13}\text{C}-NMR tracking of deuterium-labeled intermediates can elucidate these pathways .

Q. What evolutionary insights can be drawn from the conservation of Germacrene D-related enzymes in Asteraceae?

Phylogenetic analysis of GAO across Asteraceae subfamilies (e.g., Barnadesia, Helianthus) reveals deep conservation, suggesting an ancient origin for sesquiterpene lactone biosynthesis. GAO’s catalytic plasticity—oxidizing non-native substrates like amorphadiene to artemisinic acid—highlights its potential in engineering novel terpenoid pathways .

Methodological Notes

  • Data Reproducibility : Document extraction and GC conditions meticulously (e.g., column type, temperature gradients) to enable cross-study comparisons .
  • Handling Thermal Sensitivity : Store germacrene D samples at -80°C under inert gas to prevent degradation .
  • Enantiomer-Specific Bioassays : Use Heliothine moth antennal recordings to validate biological activity of enantiomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.